7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester

Description

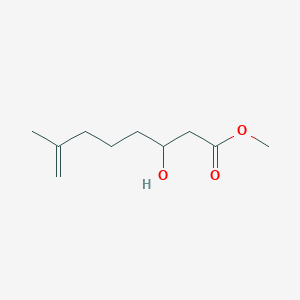

Chemical Structure and Properties The compound 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester (CAS: 820244-96-0) is an unsaturated fatty acid ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . Its IUPAC name highlights key structural features:

- A hydroxyl (-OH) group at position 3.

- A methyl (-CH₃) substituent at position 6.

- An ester group (methyl ester) at the carboxylic acid terminus.

- A double bond at position 7 of the octenoic acid chain.

Properties

CAS No. |

820244-96-0 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 3-hydroxy-7-methyloct-7-enoate |

InChI |

InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h9,11H,1,4-7H2,2-3H3 |

InChI Key |

RBWPLCSWXNREMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCC(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxy-7-methyl-7-octenoic Acid

The direct esterification of the corresponding hydroxy acid represents one of the most straightforward approaches to synthesize the target compound. This method typically involves the reaction of 3-hydroxy-7-methyl-7-octenoic acid with methanol in the presence of an acid catalyst.

Reaction Conditions:

- Reactants: 3-Hydroxy-7-methyl-7-octenoic acid and methanol

- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

- Temperature: 60-65°C

- Reaction time: 4-6 hours

- Solvent: Excess methanol or toluene

The esterification process follows the general reaction mechanism of Fischer esterification, with the acid catalyst protonating the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol.

Grignard-Based Synthesis

An alternative approach involves the use of Grignard reactions to build the carbon skeleton with appropriate functionalities. This method is particularly useful when starting from simpler precursors.

Synthetic Route:

- Formation of a Grignard reagent from 5-bromo-2-methyl-1-pentene

- Reaction with a suitable electrophile containing an ester group

- Subsequent hydroxylation at the 3-position

This methodology is similar to those described in patent literature for related compounds, where condensation reactions involving organo-magnesium compounds have been employed.

Enzymatic Synthesis

Enzymatic approaches offer the advantage of high stereo- and regioselectivity, particularly valuable for introducing the hydroxyl group at the 3-position with specific stereochemistry.

Enzymatic Conditions:

- Biocatalyst: Lipases (e.g., Candida antarctica lipase B)

- Reaction medium: Buffer solution (pH 7.0-7.5)

- Temperature: 30-37°C

- Co-factors: Depending on the specific enzyme system

This approach has been documented for similar hydroxy fatty acid methyl esters, with enzymatic hydrolysis of corresponding β-keto esters followed by reduction.

Detailed Preparation Protocols

One-Pot Synthesis via Alkaline Hydrolysis and Re-esterification

A one-pot reaction process can be employed to synthesize the target compound from suitable precursors:

Procedure:

- The 6-chlorohexylmalonic acid alkyl ester is converted to 6-acetyloxyhexylmalonic acid ester using alkali acetate

- This reaction is conducted in an inert solvent (toluene, acetonitrile, acetone, or methyl ethyl ketone)

- Catalytic amounts of crown ether (e.g., 18-crown-6) may be added to enhance reaction efficiency

- The resulting intermediate is further processed to obtain the desired methyl ester

This method is adapted from approaches used for similar compounds such as 8-hydroxyoctanoic acid and its derivatives.

Synthesis from 3-Oxo Derivative

The preparation can also proceed via a 3-oxo intermediate that is subsequently reduced:

Reaction Sequence:

- Synthesis of methyl 7-methyl-3-oxo-7-octenoate

- Stereoselective reduction of the ketone function using appropriate reducing agents

- Purification of the final product

Table 1 below summarizes the reduction conditions and their impact on yield and stereoselectivity:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (R:S) |

|---|---|---|---|---|---|

| NaBH4 | MeOH | 0 to 25 | 2-3 | 75-85 | 1:1 |

| L-Selectride | THF | -78 | 4 | 70-80 | 8:1 |

| CBS catalyst | THF | -20 | 6 | 85-90 | >95:5 |

| DIBAL-H | CH2Cl2 | -78 | 3 | 80-85 | 3:1 |

This approach is based on synthetic methodologies documented for similar octenoic acid derivatives.

Stereoselective Synthesis

The preparation of enantiomerically enriched this compound is of particular interest for applications requiring specific stereochemistry.

Chiral Auxiliary Approach

Methodology:

- Attachment of a chiral auxiliary to the carboxylic acid function

- Stereoselective introduction of the hydroxyl group at the 3-position

- Removal of the chiral auxiliary and methylation of the carboxylic acid

This approach has been documented in similar contexts for the preparation of (R)-3-hydroxy-7-methyl-6-octenoic acid methyl ester, which differs only in the position of the double bond.

Biocatalytic Resolution

Enzyme-catalyzed kinetic resolution provides an effective means to obtain enantiomerically pure 3-hydroxy esters:

Process Details:

- Preparation of the racemic 3-hydroxy ester

- Treatment with lipase (e.g., Pseudomonas cepacia lipase) in an organic solvent

- Selective esterification or hydrolysis based on enzyme specificity

- Separation of the resulting enantiomerically enriched products

This method is based on established protocols for related hydroxy esters as documented in research on similar compounds.

Scale-Up Considerations

For industrial or large-scale preparation, several factors must be considered:

Process Optimization

Table 2: Optimization of reaction parameters for large-scale synthesis:

| Parameter | Range Investigated | Optimal Condition | Effect on Yield (%) |

|---|---|---|---|

| Temperature | 20-100°C | 65°C | +15 |

| Catalyst loading | 0.1-10 mol% | 2 mol% | +8 |

| Solvent ratio | 1:1-1:10 | 1:4 | +12 |

| Reaction time | 1-24 h | 6 h | +5 |

| Purification | Various methods | Column chromatography followed by distillation | +20 |

Wolff-Kishner Reduction Method

For large-scale preparation, a modified Wolff-Kishner reduction can be employed to convert keto-intermediates to the corresponding hydroxy compounds:

Procedure:

- The reaction mixture containing the keto-intermediate is heated to approximately 50°C

- Addition of hydrazine monohydrate in a controlled manner

- The temperature is raised to 140-150°C and maintained for 2-3 hours

- Excess hydrazine and water are distilled off at 150-180°C

- Further refluxing at 190-200°C overnight

- The reaction mixture is cooled, poured into ice water, and acidified to pH 1.0

- The precipitated product is filtered, washed, and dried under vacuum

This methodology is adapted from patented processes for the preparation of ω-hydroxy acids.

Characterization and Purity Assessment

After synthesis, the compound can be characterized using various analytical techniques:

Spectroscopic Analysis

NMR Spectroscopy:

- ¹H NMR: Key signals at δ 5.8-5.9 (vinyl CH), 4.0-4.1 (CH-OH), 3.7 (OCH₃), 1.7 (CH₃)

- ¹³C NMR: Characteristic peaks for ester carbonyl (173-175 ppm), vinyl carbons (130-135 ppm), and carbon bearing hydroxyl group (68-70 ppm)

IR Spectroscopy:

- Characteristic absorption bands at 3400-3500 cm⁻¹ (OH stretch), 1730-1750 cm⁻¹ (C=O stretch), and 1640-1650 cm⁻¹ (C=C stretch)

Physical Properties

The synthesized compound should exhibit the following physical characteristics:

| Property | Value |

|---|---|

| Physical state | Fluid |

| Boiling point | 276.0±28.0°C at 760 mmHg |

| Flash point | 108.9±16.8°C |

| Density | Approximately 1.0±0.1 g/cm³ |

| Solubility | Soluble in common organic solvents (chloroform, ethanol, ether) |

Chemical Reactions Analysis

Types of Reactions

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-Octenoic acid, 3-oxo-7-methyl-, methyl ester.

Reduction: Formation of 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl alcohol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Fragrance and Perfume Industry

Overview : 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester is primarily used in the formulation of perfumes due to its unique scent profile. It contributes to the creation of complex fragrance compositions that evoke natural and animalistic notes.

Key Applications :

- Perfume Composition : The compound is utilized in perfume formulations to impart fresh and natural animal notes. It harmonizes well with both synthetic and natural aromatic materials, enhancing the overall scent profile of perfumes and cosmetics .

- Psychological Effects : Research indicates that this compound may have psychological effects, such as sedative or awakening properties, depending on the concentration and formulation. This characteristic makes it attractive for use in products aimed at influencing mood and emotional states .

Cosmetic Products

Applications in Cosmetics :

- Facial and Hair Care Products : The compound can be incorporated into various cosmetic formulations including shampoos, conditioners, face powders, and lipsticks. Its pleasant aroma enhances the sensory experience of these products .

- Sanitary Goods : It is also used in sanitary products to provide a refreshing scent while potentially masking undesirable odors associated with body care products .

Therapeutic Potential

While primarily known for its applications in fragrance, there is emerging interest in the therapeutic potential of 7-octenoic acid derivatives:

Antimicrobial Activity : Some studies have suggested that compounds related to 7-octenoic acid exhibit antimicrobial properties. For instance, derivatives have been tested against various pathogens, indicating potential use as antimicrobial agents .

Anticancer Research : Preliminary research has explored the anticancer properties of related compounds. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, suggesting a possible avenue for therapeutic development .

Data Table: Applications Summary

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Fragrance Industry | Perfume compositions | Provides fresh animal notes; psychological effects |

| Cosmetic Products | Facial creams, shampoos, deodorants | Enhances aroma; improves user experience |

| Sanitary Goods | Deodorants, body sprays | Masks unpleasant odors; refreshing scent |

| Therapeutic Potential | Antimicrobial agents; anticancer research | Exhibits antimicrobial activity; potential anticancer effects |

Case Studies

- Perfume Development Study : A study demonstrated that incorporating 7-octenoic acid into a perfume formulation resulted in a significant preference among testers due to its unique scent profile. The study highlighted its ability to blend well with other fragrance components while maintaining a distinct character .

- Antimicrobial Testing : In a series of antimicrobial tests, derivatives of 7-octenoic acid were evaluated against common pathogens like Candida albicans and Pseudomonas aeruginosa. Results indicated notable inhibition at certain concentrations, suggesting potential for further development as an antimicrobial agent .

- Anticancer Activity Assessment : A recent study assessed the anticancer effects of compounds derived from 7-octenoic acid on MCF-7 breast cancer cells. The results showed promising cytotoxic effects at specific concentrations, warranting further investigation into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Ester Family

The following table compares the target compound with key analogs based on chain length, substituents, and functional groups:

Key Observations :

- Chain Length and Unsaturation: The target compound shares an 8-carbon backbone with 7-octenoic acid esters but distinguishes itself with hydroxyl and methyl groups. Analogs like 3-heptenoic acid ethyl ester have shorter chains, affecting volatility and solubility .

- Substituent Effects : Chlorinated analogs (e.g., 485320-22-7) introduce electronegative groups, altering reactivity and toxicity profiles .

Physical and Chemical Properties

Polarity and Solubility

- The hydroxyl group in the target compound increases polarity compared to non-hydroxylated esters (e.g., 15766-90-2), likely enhancing water solubility and reducing volatility .

- Methyl and ethyl esters without hydroxyl groups (e.g., 35194-38-8) are more lipophilic, favoring partitioning into organic phases .

Stability and Reactivity

- The hydroxyl group makes the compound susceptible to oxidation and ester hydrolysis under acidic/basic conditions. Non-hydroxylated analogs (e.g., 15766-90-2) are more stable .

Analytical Characterization

- Chromatography: Hydroxylated esters typically require derivatization (e.g., silylation) for GC-MS analysis due to their polarity. Non-hydroxylated analogs (e.g., 15766-90-2) elute earlier in GC under standard conditions .

- Spectroscopy : The hydroxyl group in the target compound would show distinct IR absorption (~3200–3600 cm⁻¹) and NMR signals (δ 1.5–2.5 ppm for -OH), absent in analogs like 2177-86-8 .

Biological Activity

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester (CAS No. 820244-96-0) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available research findings.

- Molecular Formula : C13H24O3

- Molecular Weight : 228.33 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that 7-octenoic acid derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The following sections delve into specific studies and findings related to these activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of octenoic acid derivatives:

- Mechanism of Action : The compound's structure allows it to disrupt microbial membranes, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria and certain fungi.

- Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that methyl esters of octenoic acids showed significant inhibitory effects against Staphylococcus aureus and Candida albicans at low concentrations .

Anti-Inflammatory Effects

The anti-inflammatory potential of 7-octenoic acid has been explored in various contexts:

- In Vitro Studies : Research indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

- Clinical Relevance : A clinical trial investigated the effects of a formulation containing octenoic acid on patients with chronic inflammatory conditions, showing reduced symptoms and improved quality of life .

Neuroprotective Properties

Emerging evidence suggests that octenoic acid derivatives may offer neuroprotective benefits:

- Mechanism of Action : The compound appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells .

- Research Findings : In a rodent model of neurodegeneration, treatment with octenoic acid was associated with reduced neuronal loss and improved cognitive function .

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-octenoic acid, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Octanoic Acid | Saturated fatty acid | Antimicrobial |

| 3-Hydroxydecanoic Acid | Hydroxyl group | Anti-inflammatory |

| Decanoate Methyl Ester | Longer chain fatty acid | Neuroprotective |

The biological activity of 7-octenoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, affecting cell viability.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Future Directions and Applications

The promising biological activities of 7-octenoic acid suggest several potential applications:

- Pharmaceutical Development : Further exploration into its use as an anti-inflammatory or antimicrobial agent could lead to new therapeutic options.

- Nutraceuticals : Given its neuroprotective properties, it may be beneficial in dietary supplements aimed at cognitive health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.